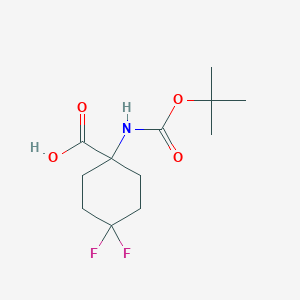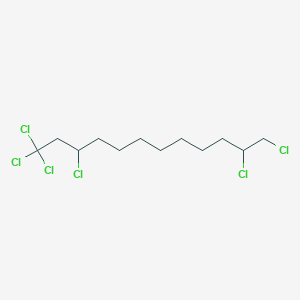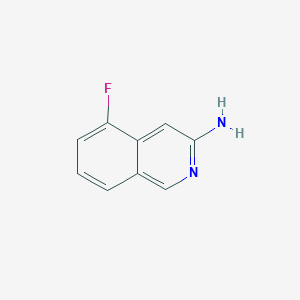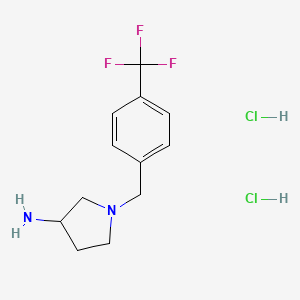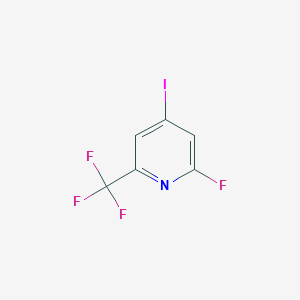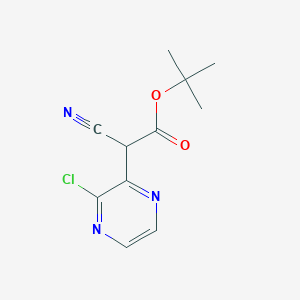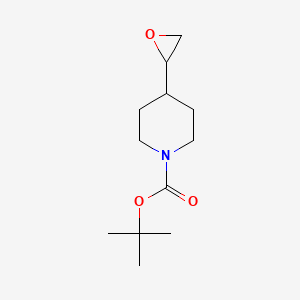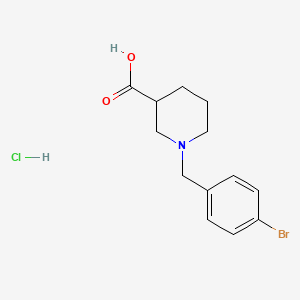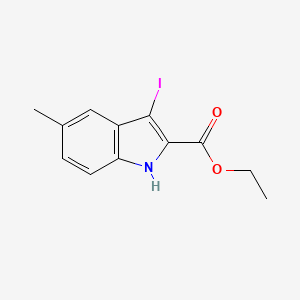
3-碘-5-甲基-1H-吲哚-2-羧酸乙酯
描述
“3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives often involves the Fischer indole synthesis . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride can be used with methanesulfonic acid under reflux in MeOH to give the corresponding tricyclic indole in a good yield .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse. For instance, the Fischer indole synthesis involves the formation of an imine and its subsequent cyclization . Other reactions include the alkylation of indole nitrogen, transesterification, and ester hydrolysis .
科学研究应用
吲哚衍生物的合成
吲哚衍生物在天然产物和药物中很重要 . 它们在细胞生物学中起着至关重要的作用 . 化合物“3-碘-5-甲基-1H-吲哚-2-羧酸乙酯”可能用于合成各种吲哚衍生物 .
癌细胞的治疗
吲哚衍生物已被用作治疗癌细胞的生物活性化合物 . 因此,该化合物可能用于癌症治疗研究 .
抗菌应用
吲哚衍生物已显示出对微生物的有效性 . 这表明“3-碘-5-甲基-1H-吲哚-2-羧酸乙酯”可用于开发新型抗菌剂 .
各种疾病的治疗
吲哚衍生物已被用于治疗人体内的各种疾病 . 该化合物可能用于开发治疗这些疾病的方法 .
蛋白激酶抑制剂的生物合成
该化合物可能用于合成蛋白激酶抑制剂 . 蛋白激酶是通过化学方式将磷酸基团添加到其他蛋白质来修饰其他蛋白质的酶。抑制这些酶可用于治疗癌症等疾病。
二苯基锍叶立德的制备
二苯基锍叶立德用于有机合成 . “3-碘-5-甲基-1H-吲哚-2-羧酸乙酯”可能用于制备这些叶立德 .
交叉脱氢偶联反应
交叉脱氢偶联 (CDC) 是一种有机化学反应,其中在氧化条件下通过两个烃片段的偶联形成碳-碳键 . 该化合物可能用于 CDC 反应 .
靛红衍生物的合成
靛红是传统中药的一种成分,用于治疗慢性疾病 . “3-碘-5-甲基-1H-吲哚-2-羧酸乙酯”可能用于合成靛红衍生物 .
未来方向
Future directions for the research and development of “3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester” and similar compounds could involve the design and synthesis of new functionalized indoles , as well as the exploration of their potential applications in the treatment of various diseases .
作用机制
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Target of Action
Indole derivatives in general have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Mode of Action
Indole derivatives, in general, interact with their targets causing changes that lead to their various biological activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways depending on their specific structure and the receptors they interact with .
Result of Action
Indole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
生化分析
Biochemical Properties
3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThese interactions can lead to the modulation of enzyme activity, either through inhibition or activation, thereby influencing metabolic processes . Additionally, indole derivatives have been reported to bind to multiple receptors, which can affect signaling pathways and cellular responses .
Cellular Effects
The effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, they can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, they can activate or inhibit signaling pathways by binding to receptors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature, pH, and light exposure . Over time, these compounds may degrade, leading to changes in their biological activity. Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and signaling processes . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by active and passive transport mechanisms . Once inside the cells, they can bind to intracellular proteins, influencing their localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can modulate gene expression by interacting with nuclear receptors and transcription factors . Additionally, they can be targeted to other organelles, such as mitochondria, where they can influence metabolic processes and cellular energy production .
属性
IUPAC Name |
ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUECAXYFLMFLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


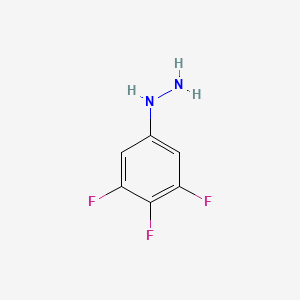
![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)



